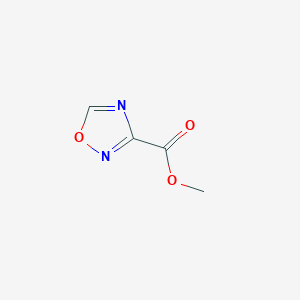
Methyl 1,2,4-oxadiazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 1,2,4-oxadiazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “Methyl 1,2,4-oxadiazole-3-carboxylate”, often involves the use of nitrogen- and oxygen-containing scaffolds . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2,4-oxadiazole-3-carboxylate” consists of a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact molecular structure would require more specific information or advanced analytical techniques to determine.
Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “Methyl 1,2,4-oxadiazole-3-carboxylate”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also been used in the synthesis of novel molecules with excellent agricultural activities .
Applications De Recherche Scientifique
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against bacteria, viruses, and parasites. Methyl 1,2,4-oxadiazole-3-carboxylate derivatives can be designed to target resistant microorganisms, offering new avenues for treating infectious diseases .
Anticancer Activity
The oxadiazole ring is a prominent feature in compounds with anticancer properties. Researchers have explored the potential of 1,2,4-oxadiazole derivatives as cytotoxic agents that can inhibit cancer cell proliferation by targeting specific enzymes and proteins involved in cancer growth .
Biological Activity Spectrum
Methyl 1,2,4-oxadiazole-3-carboxylate exhibits a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, antiparasitic, and anti-Alzheimer properties. This makes it a valuable scaffold for drug discovery .
Electronic and Optical Applications
The 1,2-diazole fragment acts as an electron-withdrawing group, which is useful in conducting systems. It can increase the quantum yield of fluorescence and improve the stability of molecules, making it significant in the development of electronic and optical materials .
Neuropharmacological Applications
Derivatives of methyl 1,2,4-oxadiazole-3-carboxylate show affinity to metabotropic glutamate receptors, which are important targets for treating neurological disorders such as stroke, epilepsy, and neurodegenerative diseases .
Drug Discovery and Design
The compound’s structure allows for various modifications, making it an attractive candidate for the development of new therapeutic agents. Its versatility in drug design is due to the ability to create derivatives with specific desired activities .
Propriétés
IUPAC Name |
methyl 1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-8-4(7)3-5-2-9-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVALCCOSBJXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,4-oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









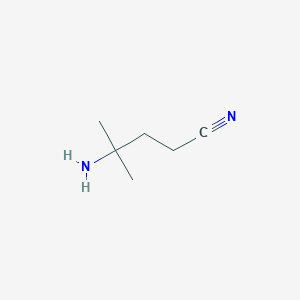
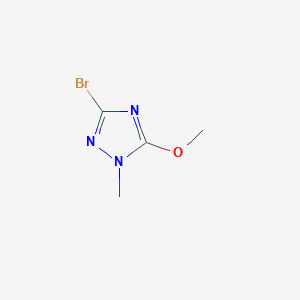
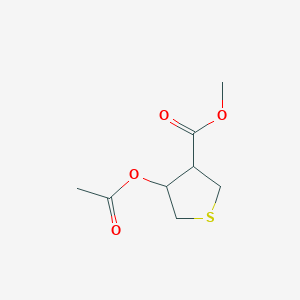

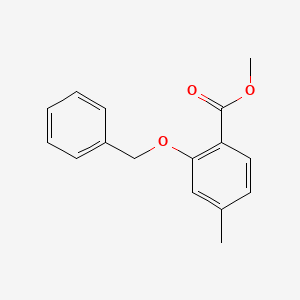
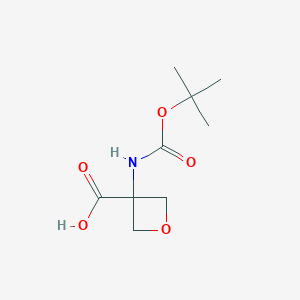
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
